7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15572071
Molecular Formula: C21H18FNO6
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18FNO6 |
|---|---|
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | 7-fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C21H18FNO6/c1-27-8-7-23-18(11-3-5-14(24)16(9-11)28-2)17-19(25)13-10-12(22)4-6-15(13)29-20(17)21(23)26/h3-6,9-10,18,24H,7-8H2,1-2H3 |
| Standard InChI Key | SJNFYJSMUPAXBU-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC(=C(C=C4)O)OC |
Introduction
7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a chromeno-pyrrole framework. It is characterized by its unique molecular structure, which includes a fluorine atom and methoxy groups, enhancing its chemical properties and biological interactions. The compound has a molecular formula of C21H18FNO6 and a molecular weight of approximately 405.4 g/mol.
Synthesis
The synthesis of 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A proposed synthetic route includes Claisen–Schmidt condensation reactions to form alpha and beta unsaturated ketones. The reaction conditions are critical for achieving high yields and purity of the final product.
Biological Activities and Potential Applications
Preliminary studies suggest that compounds similar to 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant biological activities, including anti-inflammatory and neuroprotective effects. These activities are attributed to their ability to modulate biological pathways involved in inflammation and neuroprotection.
| Potential Application | Description |
|---|---|
| Neuroinflammatory Disease Treatment | Modulation of neuroinflammatory pathways |
| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines |
| Other Therapeutic Areas | Further research needed to explore full potential |
Comparison with Similar Compounds
Several compounds share structural similarities with 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. For example:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(3-methoxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | 4706581 | Similar chromeno-pyrrole structure with different alkyl substitution |
| Neohesperidin | 13241-33-3 | Contains similar chromene structure; known for antioxidant properties |
| Metoprolol Related Compound D | 1486464-40-7 | Related pharmacological activity; used in cardiovascular research |
Future Research Directions
Further investigation is needed to fully elucidate the pharmacological profile of 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. Interaction studies with biological targets are essential for understanding its pharmacodynamics and therapeutic potential.
Given the limitations in available literature from diverse sources, additional research should focus on exploring its efficacy and safety profiles in preclinical models, as well as comparative studies with similar compounds to highlight its unique advantages.
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